Ambroxol

Descripción general

Descripción

Ambroxol es un fármaco ampliamente utilizado, conocido principalmente por sus propiedades mucolíticas, lo que significa que ayuda a descomponer la mucosidad. Se utiliza comúnmente en el tratamiento de enfermedades respiratorias asociadas con mucosidad excesiva o espesa. This compound se encuentra a menudo en jarabes para la tos y otras formulaciones destinadas a aliviar la tos productiva y mejorar la eliminación de la mucosidad .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Ambroxol se puede sintetizar a través de diversas rutas químicas. Un método común implica la reacción de 2,4-dibromoanilina con ciclohexanona en presencia de un agente reductor para formar el compuesto intermedio, que luego se reacciona para producir this compound .

Métodos de Producción Industrial: En entornos industriales, el clorhidrato de this compound se produce a menudo a través de un proceso que implica compresión directa y recubrimiento por aspersión. Este método permite la creación de tabletas de liberación prolongada ajustando la viscosidad y la cantidad de hipromelosa y otros excipientes . Otro método implica preparar una solución oral disolviendo clorhidrato de this compound en agua purificada junto con sacarosa, conservantes y otros correctores .

Análisis De Reacciones Químicas

Condensation Reaction with Formic Acid to Form Impurity F

Ambroxol hydrochloride reacts with formic acid under controlled conditions to produce 4-(6,8-dibromo-3,4-dihydroquinazolin-3-yl)-cyclohexanol (Impurity F), a process optimized for simplicity and high yield .

Reaction Conditions

| Parameter | Value |

|---|---|

| This compound hydrochloride | 40 g |

| Formic acid | 160 g |

| Temperature | 60–70°C |

| Reaction time | 4–6 hours |

| Yield | 88.6% |

This condensation reaction eliminates the need for harsh oxidants like ammonium ceric nitrate, simplifying the synthesis . The product was characterized using ¹H NMR and ¹³C NMR spectroscopy:

¹H NMR Data for Impurity F

| δ (ppm) | Multiplicity | Attribution |

|---|---|---|

| 7.54 | d | H-2 (aromatic) |

| 4.64 | s | H-17 (hydroxyl) |

| 3.42–3.35 | m | H-14 (cyclohexyl) |

¹³C NMR Data for Impurity F

| δ (ppm) | Attribution |

|---|---|

| 151.87 | C-9 (quinazoline) |

| 68.35 | C-14 (cyclohexyl) |

| 34.57 | C-13/C-15 (CH₂) |

Stability and Thermal Decomposition

This compound hydrochloride remains stable under standard storage conditions but decomposes upon exposure to high temperatures (>90°C) .

Thermal Stability Profile :

| Condition | Outcome |

|---|---|

| <90°C | No decomposition |

| >90°C | Degradation observed |

Decomposition products include unidentified aromatic fragments, as inferred from mass spectrometry studies .

Aplicaciones Científicas De Investigación

Respiratory Applications

Ambroxol is widely used in treating various respiratory conditions due to its secretolytic activity, which helps clear mucus from the airways.

Clinical Efficacy

- Mucus Clearance : this compound promotes mucus secretion and enhances expectoration, making it effective in treating chronic obstructive pulmonary disease (COPD) and other bronchopulmonary diseases associated with abnormal mucus production .

- Meta-Analysis Findings : A meta-analysis of 13 randomized controlled trials involving 1,317 elderly patients indicated that this compound significantly improved blood gas indicators and reduced mortality rates when combined with fiberoptic bronchoscopy for pneumonia treatment .

| Study | Sample Size | Treatment | Outcome |

|---|---|---|---|

| Meta-analysis on pneumonia | 1317 | This compound + bronchoscopy | Improved oxygenation, reduced mortality |

| Efficacy in COPD | Various | This compound alone | Enhanced mucus clearance, reduced exacerbations |

Neuroprotective Applications

Recent studies have highlighted this compound's potential as a neuroprotective agent, particularly in the context of Parkinson's disease.

Clinical Trials

- Parkinson's Disease : In a Phase II trial (AiM-PD), this compound was administered to 17 patients over six months. Results showed that this compound crossed the blood-brain barrier and increased levels of glucocerebrosidase (GCase) and α-synuclein in cerebrospinal fluid, suggesting enhanced waste clearance from the brain .

- Safety and Tolerability : The treatment was reported as safe and well-tolerated, with significant improvements observed in motor symptoms measured by the Unified Parkinson's Disease Rating Scale .

| Study | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| AiM-PD Trial | 17 | 6 months | Increased GCase levels, improved motor symptoms |

Applications in Metabolic Disorders

This compound has also been investigated for its role in treating metabolic disorders such as Gaucher disease.

Research Insights

- Gaucher Disease : A study indicated that high doses of this compound could improve platelet counts and bone density in patients with Gaucher disease, suggesting its potential as a disease-modifying treatment .

| Study | Sample Size | Treatment | Outcomes |

|---|---|---|---|

| Gaucher Disease Study | 16 | High-dose this compound | Improved platelet count, lumbar spine T-score |

Pharmacological Properties

This compound exhibits several pharmacological activities that contribute to its therapeutic effects:

Mecanismo De Acción

Ambroxol actúa principalmente como un agente mucolítico. Estimula la producción y liberación de surfactante por los neumocitos tipo II, lo que reduce la adhesión de la mucosidad a la pared bronquial y mejora su transporte . Además, se ha demostrado que el this compound inhibe la activación dependiente del óxido nítrico de la guanilato ciclasa soluble, que desempeña un papel en las respuestas inflamatorias .

Compuestos Similares:

Bromhexina: Un precursor de this compound, también utilizado como agente mucolítico.

N-acetilcisteína: Otro agente mucolítico utilizado en tratamientos respiratorios.

Carbocisteína: Utilizado para reducir la viscosidad de la mucosidad.

Comparación: this compound es único en su acción dual como mucolítico y anestésico local, proporcionando alivio del dolor en el dolor de garganta . A diferencia de la bromhexina, que es su precursor, this compound tiene un efecto más potente en la eliminación de la mucosidad y la producción de surfactante . En comparación con la N-acetilcisteína y la carbocisteína, this compound tiene propiedades antiinflamatorias y antioxidantes adicionales .

Comparación Con Compuestos Similares

Bromhexine: A precursor to ambroxol, also used as a mucolytic agent.

N-acetylcysteine: Another mucolytic agent used in respiratory treatments.

Carbocisteine: Used to reduce the viscosity of mucus.

Comparison: this compound is unique in its dual action as both a mucolytic and a local anesthetic, providing pain relief in sore throats . Unlike bromhexine, which is its precursor, this compound has a more potent effect on mucus clearance and surfactant production . Compared to N-acetylcysteine and carbocisteine, this compound has additional anti-inflammatory and antioxidant properties .

Actividad Biológica

Ambroxol, a metabolite of bromhexine, is primarily recognized for its mucolytic properties, facilitating the clearance of mucus in respiratory conditions. However, recent research has expanded its biological activity profile, revealing significant implications in various therapeutic areas, including neurodegenerative diseases, respiratory disorders, and metabolic conditions such as Gaucher disease. This article delves into the multifaceted biological activities of this compound, supported by clinical studies and research findings.

1. Mucolytic and Respiratory Effects

this compound enhances mucociliary clearance by reducing sputum viscosity and improving expectoration. It stimulates the production of surfactant and modulates ion homeostasis (sodium, hydrogen, calcium), which is crucial for maintaining respiratory health . Clinical trials have demonstrated its efficacy in treating acute and chronic respiratory diseases, showing significant improvements in cough intensity and sputum properties compared to placebo .

2. Neuroprotective Effects in Parkinson's Disease

this compound has garnered attention for its potential role in treating Parkinson's disease (PD). It acts as a chaperone for the enzyme glucocerebrosidase (GCase), facilitating its proper folding and transport to lysosomes. This mechanism is particularly relevant for patients with GBA1 mutations, where GCase activity is compromised. Studies indicate that this compound treatment leads to increased GCase activity and reduced levels of α-synuclein, a protein associated with PD pathology .

Table 1: Overview of Clinical Studies on this compound

Case Studies

- Gaucher Disease Treatment : A long-term study involving 28 patients indicated that this compound significantly improved hemoglobin levels and platelet counts over a mean duration of 2.6 years. The majority of patients exhibited clinical responses, highlighting this compound's potential as a disease-modifying therapy .

- Parkinson’s Disease Trial : In a clinical trial focused on PD patients, this compound was shown to penetrate the cerebrospinal fluid (CSF), leading to increased GCase levels and decreased α-synuclein concentrations. This suggests a potential therapeutic avenue for modifying disease progression in PD .

- Inhaled this compound Efficacy : A recent study assessed inhaled this compound in hospitalized patients, revealing significant improvements in sputum characteristics within 24 hours compared to placebo groups. The results underscore this compound's rapid action in acute respiratory scenarios .

Safety Profile

This compound has an excellent safety profile across various studies. Serious adverse events were minimal, with only one instance reported during inhalation studies . The drug's ability to cross the blood-brain barrier adds to its therapeutic potential while maintaining a favorable safety margin .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying ambroxol hydrochloride in pharmaceutical formulations?

A UV spectrophotometric method at 248 nm (optimized wavelength) or 306 nm can be used for quantification, with linearity ranges of 2–10 µg/mL and correlation coefficients >0.999 . High-performance liquid chromatography (HPLC) is preferred for precision, employing certified reference materials (e.g., Sigma-Aldrich’s secondary standards) for calibration . Forced degradation studies under acidic, alkaline, and oxidative conditions (e.g., 1N HCl, 0.1M NaOH) are critical to assess stability, revealing significant degradation (>40% under acid/oxidative stress) that informs storage protocols .

Q. How does this compound’s mucoactivity correlate with its pharmacokinetic profile in sustained-release formulations?

this compound’s sustained-release efficacy depends on excipient selection (e.g., rice bran wax, MCC) and factorial design optimization (e.g., 2³ full factorial design) to control dissolution rates. Pharmacokinetic studies comparing formulations (e.g., Mucosolvan® Retard) show steady-state plasma concentrations achieved via delayed-release mechanisms, with patient-level data available through clinical study repositories . Key parameters include Cmax and Tmax, validated using ANOVA and response surface methodology .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s clinical efficacy across respiratory trials?

Meta-analyses of RCTs (e.g., severe pneumonia studies) should employ inclusion criteria such as standardized dosing (≥120 mg/day this compound), bronchoscopic interventions, and outcome metrics (e.g., oxygenation index, 28-day mortality). Sensitivity analyses and funnel plots detect publication bias, while stratified subgroup analyses (e.g., age >60 years) account for heterogeneity . For example, a 2022 meta-analysis found high-dose this compound improved PaO2/FiO2 ratios (p < 0.05) but lacked survival curve data due to insufficient follow-up .

Q. How can factorial design optimize this compound bilayer sublingual tablets for dual-drug delivery (e.g., levocetirizine)?

A face-centered central composite design (FCCD) minimizes experimental runs while modeling interactions between variables (e.g., rice bran wax concentration, DCP levels). Polynomial equations predict responses (e.g., dissolution rate, tensile strength), validated via lack-of-fit tests (p > 0.05). For example, levocetirizine/ambroxol tablets achieved 98% drug release at 12 hours using FCCD-optimized parameters .

Q. What molecular mechanisms underlie this compound’s serotonergic activity and implications for non-respiratory indications?

In vitro assays (e.g., radioligand binding) identify this compound as a dual 5-HT3 receptor antagonist and SERT inhibitor (IC50 ≈ 10 µM), comparable to its Nav1.8 sodium channel blockade. Molecular docking reveals stronger binding to SARS-CoV-2 RdRp-RNA (∆G = −8.2 kcal/mol) vs. Favipiravir, suggesting repurposing potential . Validate mechanisms via knockout models or selective receptor antagonists in preclinical studies.

Q. How do conflicting genotoxicity and carcinogenicity data impact this compound’s safety profile in long-term studies?

While this compound shows in vitro genotoxicity (DNA damage at ≥100 µM), no carcinogenicity is observed in rodent models at therapeutic doses (≤30 mg/kg/day). Use Ames tests with metabolic activation and Comet assays to clarify discrepancies. Reproductive toxicity studies in animals advise caution in pregnancy (fetal abnormalities at high doses), necessitating dose-adjustment protocols in vulnerable populations .

Q. What statistical approaches reconcile this compound’s mixed outcomes in randomized controlled trials (RCTs)?

Intention-to-treat (ITT) and per-protocol analyses differentiate efficacy in compliant vs. non-compliant cohorts. For example, a 2023 RCT (n=388) found no this compound superiority over placebo in SPIDnorm,0–3h (p=0.443) due to high analgesic use (~30% in both arms), requiring covariate adjustment or propensity score matching . Bayesian hierarchical models quantify heterogeneity across trials (e.g., bronchitis vs. pneumonia).

Q. Data and Methodological Resources

Q. Which repositories provide access to this compound’s clinical trial data for secondary analysis?

Sanofi’s data-sharing platform (clinicalstudydatarequest.com ) offers anonymized patient-level data from pharmacokinetic studies (e.g., Mucosolvan® Retard trials) . Public databases like ClinicalTrials.gov include protocols for Parkinson’s disease trials (e.g., GBA gene cohort studies) .

Q. How to standardize this compound quantification in multi-center respiratory studies?

Harmonize HPLC protocols using validated secondary standards (e.g., Sigma-Aldrich CRM) with retention time ±2% and RSD ≤1.5% . Cross-validate UV methods via inter-laboratory studies, reporting molar absorptivity (3947 L/mol/cm) and Sandell’s sensitivity (0.111 µg/cm²) .

Q. What computational tools predict this compound’s crystal structure and drug-target interactions?

Hirshfeld surface analysis (CrystalExplorer) maps intermolecular contacts (e.g., N–H···N hydrogen bonds, C–Br···π interactions) in Form II crystals . DFT/B3LYP/6-311++G(d,p) simulations validate electronic properties, while AutoDock Vina assesses binding affinities for repurposing screens (e.g., SARS-CoV-2 proteins) .

Propiedades

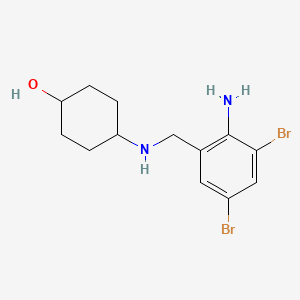

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022583, DTXSID60860228 | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085991 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions. | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

18683-91-5, 107814-37-9 | |

| Record name | Ambroxol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambroxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-234.5 | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.